4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety fused with a benzothienopyrimidine core. The presence of these structural elements imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to construct the dihydroisoquinoline scaffold . This reaction involves the condensation of an anhydride with an imine, followed by cyclization to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, blocking its activity and thereby affecting the metabolic pathways involved in cancer cell proliferation . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is also a potent inhibitor of aldo-keto reductase AKR1C3 and has been studied for its anticancer properties.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives have shown significant biological activity, particularly in plant disease management.
Uniqueness
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its fused benzothienopyrimidine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C20H21N3S |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H21N3S/c1-13-21-19(23-11-10-14-6-2-3-7-15(14)12-23)18-16-8-4-5-9-17(16)24-20(18)22-13/h2-3,6-7H,4-5,8-12H2,1H3 |
InChI Key |
WEGOIQSHAYUSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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